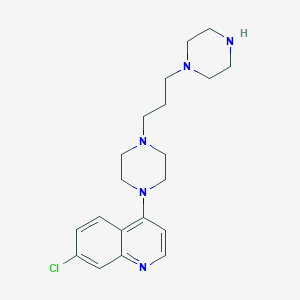

7-Chloro-4-(4-(3-(piperazin-1-yl)propyl)piperazin-1-yl)quinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The structure 7‐chloro‐4‐(piperazin‐1‐yl)quinoline and its derivatives have garnered significant interest in medicinal chemistry due to their versatile pharmacological profiles. These compounds have shown a wide range of activities, including antimalarial, antiparasitic, anti‐HIV, antidiabetic, anticancer, and more, highlighting their importance as a scaffold in drug development (El-Azzouny, Aboul-Enein, & Hamissa, 2020).

Synthesis Analysis

The synthesis of 7-chloro-4-{4-[2-(2-methyl-imidazol-1-yl)ethyl]-piperidine-1-yl}quinoline, a potential antimalarial agent, involves steps such as amino protection, nucleophilic reaction, and deprotection, demonstrating the feasibility of synthesizing complex derivatives of the 4-piperazinyl quinoline ring with high yields (Guo, 2011).

Molecular Structure Analysis

The molecular docking and structural analysis of novel 2-(4-(4-substitutedphenylsulfonyl)piperazin-1-yl)quinolone-3-carbaldehyde derivatives reveal the orientation and conformation of the piperazine ring and its interactions, providing insights into the molecule's potential biological interactions and activity (Desai et al., 2017).

Chemical Reactions and Properties

Various derivatives of 7-chloro-4-(piperazin-1-yl)quinoline have been synthesized and evaluated for their antimalarial activity, showcasing the chemical versatility and potential pharmacological importance of this scaffold. The modifications on the piperazine moiety and the quinoline nucleus play a critical role in the compound's biological activity (Mahajan & Chundawat, 2021).

Physical Properties Analysis

Detailed physical property analysis of such compounds is crucial for understanding their pharmacokinetic behavior and optimization for drug development. While specific studies on the physical properties of 7-Chloro-4-(4-(3-(piperazin-1-yl)propyl)piperazin-1-yl)quinoline were not highlighted, the general practice involves characterizing solubility, stability, and formulation properties to facilitate their development into therapeutic agents.

Chemical Properties Analysis

The chemical properties, including reactivity and stability of 7-Chloro-4-(4-(3-(piperazin-1-yl)propyl)piperazin-1-yl)quinoline derivatives, are studied through synthesis and biological evaluation, providing insights into their mechanism of action, potential as antiprotozoal agents, and selectivity towards different biological targets. For instance, compounds synthesized from this scaffold have shown significant activity against Plasmodium falciparum and Entamoeba histolytica, indicating the chemical adaptability and potential therapeutic value of this class of compounds (Inam et al., 2014).

Scientific Research Applications

Structural and Biological Survey

A comprehensive structural and biological survey of 7-chloro-4-(piperazin-1-yl)quinoline and its derivatives highlights its importance as a scaffold in medicinal chemistry. This structure, either alone or hybridized with other pharmacophores, has shown diverse pharmacological activities. These activities include roles as antimalarials, antiparasitics, anti-HIV agents, antidiabetics, anticancer agents, sirtuin inhibitors, dopamine-3 ligands, acetylcholinesterase inhibitors, and serotonin antagonists. Such versatility underscores the compound's potential for developing novel therapeutic agents across a broad spectrum of diseases (El-Azzouny, Aboul-Enein, & Hamissa, 2020).

Antimalarial Activity

The compound's derivatives have been synthesized and evaluated for their potential as antimalarial agents. For instance, novel quinoxalinecarbonitrile 1,4-di-N-oxide derivatives, including a 7-chloro-3-(4-methylpiperazin-1-yl) variant, demonstrated potent hypoxic-cytotoxic agents, indicating a new direction for antimalarial drug development (Ortega et al., 2000).

Anticancer Properties

Chloroquine analogs with structural modifications related to 7-chloro-4-(piperazin-1-yl)quinoline have shown significant anticancer properties, particularly against breast cancer. These compounds, through their antiproliferative effects on tumor cell lines, suggest the potential for developing new cancer chemotherapeutics based on this chemical scaffold (Solomon, Hu, & Lee, 2010).

Synthesis and Structural Analysis

The synthesis and structure identification of derivatives, including anti-malarial agents, highlight the compound's versatility and utility in medicinal chemistry. The ability to synthesize various derivatives with high yields and the straightforward methodology for creating compounds containing the 4-piperazinyl quinoline ring further demonstrate its value in drug development processes (Guo Qian-yi, 2011).

properties

IUPAC Name |

7-chloro-4-[4-(3-piperazin-1-ylpropyl)piperazin-1-yl]quinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28ClN5/c21-17-2-3-18-19(16-17)23-5-4-20(18)26-14-12-25(13-15-26)9-1-8-24-10-6-22-7-11-24/h2-5,16,22H,1,6-15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVLGMLBIFBVXLO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CCCN2CCN(CC2)C3=C4C=CC(=CC4=NC=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28ClN5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Chloro-4-(4-(3-(piperazin-1-yl)propyl)piperazin-1-yl)quinoline | |

CAS RN |

4039-00-3 |

Source

|

| Record name | 7-Chloro-4-(4-(3-(piperazin-1-yl)propyl)piperazin-1-yl)quinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004039003 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-CHLORO-4-(4-(3-(PIPERAZIN-1-YL)PROPYL)PIPERAZIN-1-YL)QUINOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O9L90JCF01 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Thioxo-5H-1,3,4-thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B1148133.png)